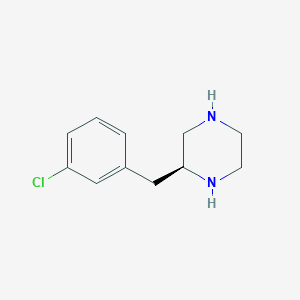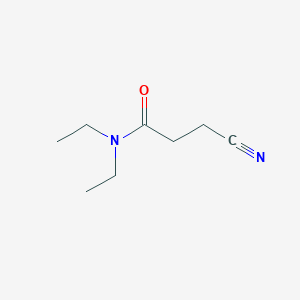![molecular formula C15H15N3O3S B13356689 1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13356689.png)
1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a naphthyl group, a sulfonyl group, and a triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Naphthyl Sulfonyl Chloride: The starting material, 4-propoxy-1-naphthol, is reacted with chlorosulfonic acid to form 4-propoxy-1-naphthylsulfonyl chloride.
Formation of the Triazole Ring: The naphthyl sulfonyl chloride is then reacted with 1H-1,2,4-triazole in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The triazole ring can also interact with various biological pathways, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole
- 1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole
Uniqueness
1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Propiedades
Fórmula molecular |
C15H15N3O3S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(4-propoxynaphthalen-1-yl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C15H15N3O3S/c1-2-9-21-14-7-8-15(13-6-4-3-5-12(13)14)22(19,20)18-11-16-10-17-18/h3-8,10-11H,2,9H2,1H3 |
Clave InChI |
BNALXLOGEUCSMK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromophenyl [3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13356621.png)
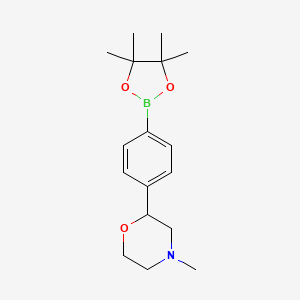
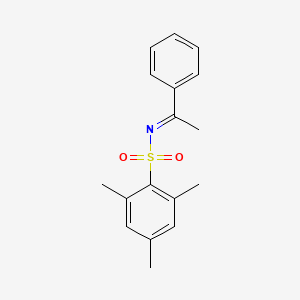
![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356639.png)
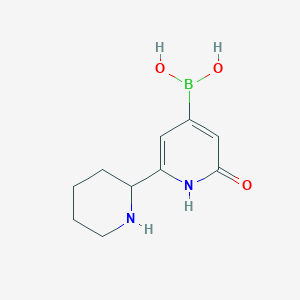
![3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13356647.png)
![Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B13356650.png)
![Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356651.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13356655.png)
